α-噻吩甲醇

概述

描述

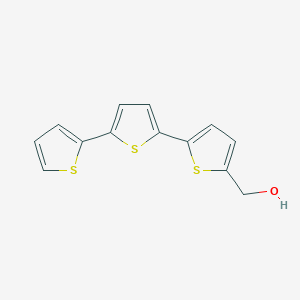

Alpha-Terthienylmethanol is a compound that has been isolated from the herbs of Eclipta alba . It possesses potent cytotoxic activity against human endometrial cancer cells .

Molecular Structure Analysis

Alpha-Terthienylmethanol has a molecular weight of 278.4 g/mol . It has been studied using molecular and massive dynamic simulations .Physical And Chemical Properties Analysis

Alpha-Terthienylmethanol is a yellow powder . It has a molecular weight of 278.4 g/mol .科学研究应用

癌症研究 人类子宫内膜癌细胞凋亡诱导

α-噻吩甲醇已被研究用于其在癌症治疗中的潜力,特别是其诱导人类子宫内膜癌细胞凋亡的能力。 这种从鳢肠中分离出的化合物通过 NADPH 氧化酶产生活性氧,从而导致细胞死亡 .

植物化学 植物组织培养技术

在植物化学领域,α-噻吩甲醇以其在植物组织培养技术中的作用而闻名。 这种方法允许植物成分的均匀合成,并提供了一种独立于地理和气候变化生产高价值药物和健康成分的替代方法 .

作用机制

Target of Action

Alpha-Terthienylmethanol is a terthiophene isolated from the n-hexane fraction of E. prostrata . It has been found to have potent cytotoxic activity against human endometrial cancer cells (Hec1A and Ishikawa) with an IC50 < 1 μM . The primary target of Alpha-Terthienylmethanol is Transketolase , a key enzyme in the pentose phosphate pathway.

Mode of Action

Alpha-Terthienylmethanol interacts with its target, Transketolase, leading to a series of biochemical reactions . It increases the intracellular level of reactive oxygen species (ROS) and decreases that of glutathione (GSH) . This imbalance in ROS and GSH levels triggers apoptosis, a form of programmed cell death .

Biochemical Pathways

The interaction of Alpha-Terthienylmethanol with Transketolase affects the pentose phosphate pathway, which is crucial for cellular metabolism . The increase in ROS and decrease in GSH levels disrupts cellular homeostasis, leading to apoptosis . This process involves the activation of caspases and the release of cytochrome c into the cytosol .

Result of Action

The result of Alpha-Terthienylmethanol’s action is the induction of apoptosis in human endometrial cancer cells . This is evidenced by the accumulation of sub-G1 and apoptotic cells, activation of caspases, and cytochrome c release into the cytosol .

Action Environment

The action of Alpha-Terthienylmethanol can be influenced by various environmental factors. For instance, the presence of antioxidants like N-acetyl-l-cysteine and catalase can significantly attenuate the apoptosis induced by Alpha-Terthienylmethanol

安全和危害

While specific safety data for alpha-Terthienylmethanol is not available, general safety precautions for handling chemicals include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

生化分析

Biochemical Properties

Alpha-Terthienylmethanol has been shown to interact with various biomolecules, leading to significant biochemical reactions. It increases the intracellular level of reactive oxygen species (ROS) and decreases that of glutathione (GSH) .

Cellular Effects

Alpha-Terthienylmethanol has potent cytotoxic activity against human endometrial cancer cells (Hec1A and Ishikawa), with an IC50 value of less than 1 μM . It increases the intracellular level of ROS and decreases that of GSH .

Molecular Mechanism

The molecular mechanism of action of Alpha-Terthienylmethanol involves the generation of reactive oxygen species via NADPH oxidase in human endometrial cancer cells . This leads to apoptosis, or programmed cell death .

属性

IUPAC Name |

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYZWWNNJZMQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332399 | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13059-93-3 | |

| Record name | [2,2′:5′,2′′-Terthiophene]-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding desmethylwedelolactone and 2-formyl-alpha-terthienyl alongside alpha-Terthienylmethanol in Eclipta alba?

A: The co-occurrence of these compounds in Eclipta alba [] suggests a potential biosynthetic relationship between them. This finding could be valuable for understanding the plant's phytochemistry and potential medicinal properties. Further research is needed to determine if these compounds share similar biosynthetic pathways or possess synergistic biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)

![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)